Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride
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Overview
Description
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O3. It is often used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs like Edoxaban . This compound is characterized by its pyridine ring substituted with a chlorine atom and an ethyl ester group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and ethyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Procedure: The 5-chloropyridine-2-amine is reacted with ethyl bromoacetate under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: Ethyl 2-((5-chloropyridin-2-yl)amino)acetic acid.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride, particularly in its role as an intermediate in drug synthesis, involves its conversion to active pharmaceutical ingredients. For instance, in the synthesis of Edoxaban, it acts as a precursor that undergoes further chemical transformations to yield the active drug, which then inhibits factor Xa, a key enzyme in the coagulation pathway .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-bromopyridin-2-yl)amino)acetate hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-((5-fluoropyridin-2-yl)amino)acetate hydrochloride: Contains a fluorine atom instead of chlorine.
Ethyl 2-((5-iodopyridin-2-yl)amino)acetate hydrochloride: Iodine atom replaces chlorine.
Uniqueness
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is unique due to its specific reactivity profile, which is influenced by the chlorine atom on the pyridine ring. This makes it particularly useful in the synthesis of certain pharmaceuticals where the chlorine substituent plays a crucial role in the biological activity of the final product .
Biological Activity
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activities and applications in drug synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H10ClN2O3 and a molecular weight of 265.09 g/mol. The compound features a pyridine ring substituted with chlorine, which contributes to its unique reactivity and biological properties. Its hydrochloride form enhances solubility, making it suitable for various biological assays.
The primary mechanism of action for this compound involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. Notably, it is used in the production of Edoxaban, a direct factor Xa inhibitor employed in anticoagulant therapy. The compound undergoes further chemical transformations to yield Edoxaban, which inhibits factor Xa, a crucial enzyme in the coagulation pathway .
Biological Activity
Research indicates that derivatives of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate exhibit notable biological activities, including:
- Anticoagulant Activity : As mentioned, its role in synthesizing Edoxaban highlights its importance in developing anticoagulant medications.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is critical in various therapeutic applications .
- Anticancer Properties : Preliminary studies suggest that derivatives may exhibit anticancer activity, although further research is needed to elucidate these effects fully .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Applications in Drug Development
This compound is not only pivotal in synthesizing anticoagulants but also shows promise in developing other therapeutic agents:
- Pharmaceutical Industry : Used as an intermediate for various pharmaceuticals, including anti-cancer and anti-inflammatory drugs .
- Agrochemical Applications : Its derivatives are explored for use in agrochemicals, including herbicides and fungicides .
- Research and Development : Serves as a starting material for synthesizing new compounds with potential therapeutic benefits .
Properties
Molecular Formula |
C9H12Cl2N2O2 |
---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
ethyl 2-[(5-chloropyridin-2-yl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8;/h3-5H,2,6H2,1H3,(H,11,12);1H |
InChI Key |
KZNIRDNPJNQRGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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